molecular formula C26H50O4 B2360426 22-(tert-Butoxy)-22-oxodocosanoic acid CAS No. 1642333-05-8

22-(tert-Butoxy)-22-oxodocosanoic acid

Cat. No.: B2360426
CAS No.: 1642333-05-8
M. Wt: 426.682
InChI Key: OXPWLSZVTHVKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain fatty acid derivative with a tert-butoxy group at the 22nd carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-(tert-Butoxy)-22-oxodocosanoic acid typically involves the esterification of a long-chain fatty acid precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, and the product can be continuously extracted and purified using advanced separation techniques such as distillation or membrane filtration.

Chemical Reactions Analysis

Types of Reactions

22-(tert-Butoxy)-22-oxodocosanoic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: tert-Butyl hydroperoxide and other oxidized derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

22-(tert-Butoxy)-22-oxodocosanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    16-(tert-Butoxy)-16-oxohexadecanoic acid: A shorter-chain analog with similar structural features.

    tert-Butyl carbazate: Contains a tert-butyl group and is used in organic synthesis.

    Di-tert-butyl peroxide: An organic peroxide with tert-butyl groups, used as a radical initiator.

Uniqueness

22-(tert-Butoxy)-22-oxodocosanoic acid is unique due to its long-chain structure and the presence of a tert-butoxy group at the terminal position

Properties

IUPAC Name

22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPWLSZVTHVKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.